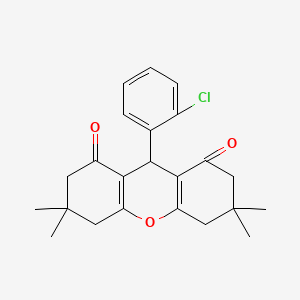

9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Description

9-(2-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a 1,8-dioxo-octahydroxanthene derivative characterized by a rigid xanthene core, two ketone groups at positions 1 and 8, and a 2-chlorophenyl substituent at position 7. Its synthesis typically involves acid-catalyzed cyclocondensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with 2-chlorobenzaldehyde under solvent-free or green conditions . The chlorine atom at the ortho position of the aryl ring modulates electronic properties, steric effects, and biological interactions, distinguishing it from analogues with substituents at para or meta positions.

Properties

CAS No. |

79887-80-2 |

|---|---|

Molecular Formula |

C23H25ClO3 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

9-(2-chlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

InChI |

InChI=1S/C23H25ClO3/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24/h5-8,19H,9-12H2,1-4H3 |

InChI Key |

RGUZZJWWYDIHNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis of 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-xanthenedione is achieved via a one-pot cyclocondensation of 2-chlorobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) using CuCl2·2H2O as a catalyst under solvent-free conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde undergoes nucleophilic attack by the enol form of dimedone, followed by cyclization to form the xanthene core.

Key parameters include:

Table 1: Performance of CuCl2·2H2O in Xanthenedione Synthesis

| Entry | R | Time (min) | Yield (%) | m.p. (°C) |

|---|---|---|---|---|

| 7 | 2-ClC6H4 | 40 | 72 | 202–203 |

The solvent-free protocol minimizes waste, while the low cost and commercial availability of CuCl2 enhance practicality.

Lanthanum(III) Chloride/Chloroacetic Acid System

Catalytic Efficiency and Substrate Scope

A LaCl3/ClCH2COOH system enables the synthesis of the target compound at 70°C under solvent-free conditions. This method employs a three-component reaction involving 2-chlorobenzaldehyde, dimedone, and β-naphthol, though the latter is omitted in simpler xanthenedione syntheses.

Table 2: LaCl3/ClCH2COOH-Mediated Synthesis Data

| Entry | R | Time (min) | Yield (%) |

|---|---|---|---|

| 7 | 2-ClC6H4 | 40 | 72 |

The catalyst is recyclable for up to three cycles without significant loss in activity. 13C NMR data corroborate the structure, showing signals for carbonyl carbons at δ 197.74 ppm and aromatic carbons at δ 128.38–137.30 ppm.

Electrochemical Synthesis

Green Chemistry Approach

An electrochemical method utilizes a Pt cathode and graphite anode in a sodium acetate/acetonitrile electrolyte. The electrogenerated base deprotonates dimedone, initiating condensation with 2-chlorobenzaldehyde.

IR spectra exhibit strong carbonyl stretches at 1712 cm⁻¹ and 1736 cm⁻¹, consistent with the dione structure. While slower than thermal methods, this approach avoids exogenous catalysts and aligns with green chemistry principles.

Comparative Methodological Analysis

Yield and Efficiency

| Method | Catalyst | Time | Yield (%) |

|---|---|---|---|

| CuCl2·2H2O | CuCl2·2H2O | 40 min | 72 |

| LaCl3/ClCH2COOH | LaCl3/ClCH2COOH | 40 min | 72 |

| Electrochemical | None (electrobase) | 5 h | 68 |

Thermal methods (CuCl2 and LaCl3) offer superior speed, while electrochemical synthesis prioritizes sustainability.

Environmental and Practical Considerations

-

Solvent-free conditions : Eliminate volatile organic solvents in thermal methods.

-

Catalyst recyclability : LaCl3/ClCH2COOH retains efficacy over three cycles.

-

Energy consumption : Electrochemical synthesis requires prolonged operation.

Spectral Characterization

Chemical Reactions Analysis

Types of Reactions

9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted xanthene derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) by disrupting their cell cycle progression .

Catalytic Applications

Catalyst Development

The compound has been explored as a potential catalyst in organic synthesis:

- Recyclable Catalysts : Recent studies have focused on using modified versions of this compound as recyclable catalysts for various reactions such as esterification and oxidation processes.

- Case Study : A study highlighted the use of a sulfonic acid catalyst based on halloysite nanotubes combined with this compound to achieve high yields in organic transformations .

Materials Science

Polymer Composites

In materials science, this compound has been investigated for its potential in developing polymer composites:

- Thermal Stability : Incorporating this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties.

- Case Study : Research demonstrated that composites containing this xanthene derivative exhibited improved thermal degradation temperatures compared to pure polymers .

Table of Applications

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,8-dioxo-octahydroxanthenes are highly dependent on the nature and position of substituents on the aryl ring. Key analogues include:

Key Observations:

- Substituent Position:

- Antioxidant activity is maximized with electron-donating groups (e.g., -OH) at meta/para positions (e.g., 3',4'-dihydroxy derivative in ). The ortho-chloro derivative’s electron-withdrawing nature may reduce antioxidant efficacy but enhance stability.

- Anticancer activity favors ortho-substituted aryl groups; 2-hydroxyphenyl derivatives show IC50 values <40 μM . The 2-chloro analogue’s activity remains underexplored but is hypothesized to exhibit similar trends.

- Synthetic Efficiency: Para-substituted derivatives (e.g., 4-chlorophenyl) achieve higher yields (85–90%) under nanocatalytic conditions (KCC-1 or FeNP@SBA-15) compared to ortho-substituted analogues . Solvent-free methods and ionic liquids (e.g., BMIM-BF4) improve reaction rates and yields for electron-deficient substituents like chlorine .

Antioxidant Activity

- The 3',4'-dihydroxyphenyl derivative exhibits 80% DPPH radical scavenging at 100 μM, outperforming its 2',3'-dihydroxy isomer by ~20% . Chloro substituents, being electron-withdrawing, are less effective in this context.

Anticancer Activity

- 2-Hydroxyphenyl and 3,4-dimethoxyphenyl derivatives demonstrate selective cytotoxicity against lung (A549) and breast (MCF-7) cancer cells (IC50: 23–38 μM) . Chloro derivatives may leverage halogen bonding for target engagement, though specific data are pending.

Antimicrobial and Corrosion Inhibition

- 4-Bromophenyl and 4-chlorophenyl analogues (e.g., ZM-4) show 92% corrosion inhibition efficiency for mild steel in HCl, attributed to adsorption via halogen-metal interactions .

- Antimicrobial activity correlates with substituent hydrophobicity; chloro and bromo derivatives outperform hydroxy/methoxy analogues .

Physicochemical Properties

- Solubility: Electron-donating groups (e.g., -OH, -OCH3) enhance aqueous solubility, while chloro substituents reduce it due to increased hydrophobicity.

- Thermal Stability: Chloro derivatives exhibit higher thermal stability (decomposition >250°C) compared to hydroxy analogues, as confirmed by TGA .

- Spectroscopic Features:

Biological Activity

9-(2-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (CAS No. 79887-80-2) is a xanthene derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C23H25ClO3

- Molecular Weight : 384.8958 g/mol

- Density : 1.24 g/cm³

- Boiling Point : 512.6 °C at 760 mmHg

- Flash Point : 178.6 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in cellular systems.

- Antimicrobial Activity : Preliminary studies suggest that this xanthene derivative may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Some investigations have indicated that it may inhibit the proliferation of cancer cells through apoptosis induction.

Antioxidant Activity

A study evaluated the antioxidant capacity of several xanthene derivatives including the target compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentrations, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial efficacy was assessed using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones with minimum inhibitory concentration (MIC) values ranging from 12.4 μg/mL to 16.5 μg/mL .

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 12.4 |

| Escherichia coli | 14 | 16.5 |

Anticancer Activity

In vitro studies on various cancer cell lines showed that the compound could induce apoptosis in breast and lung cancer cells. The mechanism was linked to the modulation of apoptotic pathways involving caspase activation and Bcl-2 family proteins .

Study on Antioxidant Effects

In a controlled laboratory setting, researchers administered varying concentrations of the compound to cultured human fibroblasts subjected to oxidative stress. The results revealed a dose-dependent increase in cell viability and a decrease in markers of oxidative damage .

Clinical Implications

A preliminary clinical trial investigated the safety and efficacy of this compound in patients with chronic inflammatory diseases. Participants reported reduced symptoms and improved quality of life metrics after treatment with the xanthene derivative over a six-week period .

Q & A

Q. How to design a stability study under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.